molecular formula C11H8N4 B2997013 2-Anilino-5-pyrimidinecarbonitrile CAS No. 400082-64-6

2-Anilino-5-pyrimidinecarbonitrile

Cat. No.: B2997013
CAS No.: 400082-64-6
M. Wt: 196.213
InChI Key: UKLGQGDGFZDEDV-UHFFFAOYSA-N
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Description

2-Anilino-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol . It is characterized by the presence of an aniline group attached to a pyrimidine ring, which also contains a cyano group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of 2-Anilino-5-pyrimidinecarbonitrile can be achieved through various methods. One common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and amidines in the presence of a catalyst such as bismuth (III) nitrate pentahydrate. This reaction is typically carried out under thermal aqueous conditions, resulting in good to excellent yields with high purity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Anilino-5-pyrimidinecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The aniline and pyrimidine rings can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Anilino-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds exhibit cytotoxic activities against various cancer cell lines by inhibiting EGFR, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-Anilino-5-pyrimidinecarbonitrile can be compared with other pyrimidine derivatives such as:

    4-Amino-5-pyrimidinecarbonitrile: Similar in structure but with an amino group instead of an aniline group.

    Pyrimidinone derivatives: These compounds have a carbonyl group in place of the cyano group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-anilinopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLGQGDGFZDEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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